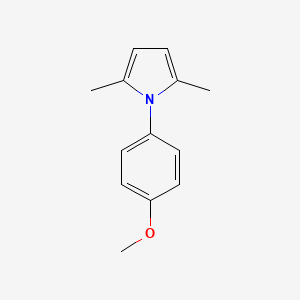

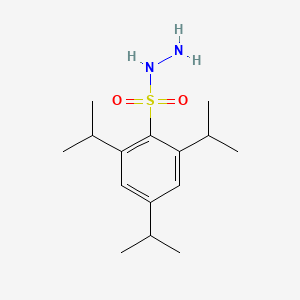

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

Vue d'ensemble

Description

The compound “1-(4-Methoxyphenyl)-2,5-dimethylpyrrole” belongs to a class of organic compounds known as methoxyphenyl compounds, which are characterized by a methoxy group attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxyphenyl)-2,5-dimethylpyrrole” were not found, related compounds such as piperazine derivatives have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Dipole Moment Analysis

Researchers conducted a dipole moment analysis on N-phenylpyrrole and its derivatives, including N-(4′-methoxyphenyl)-2,5-dimethylpyrrole. This study provided estimates for their N-aryl rotational angles, contributing to our understanding of the molecular structure and electronic properties of these compounds (Lumbroso, Bertin, & Marschner, 1988).

Polymerization Initiators

In the field of organometallic chemistry, derivatives of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole were used in the formation of homoleptic and heteroleptic yttrium complexes. These complexes have shown efficiency as initiators for the polymerization of ε-caprolactone, indicating their potential in polymer synthesis and materials science (Matsuo, Mashima, & Tani, 2001).

Molecular Structure Studies

Research into the molecular structures of various N-aryl-substituted compounds, including 1-(4-methoxyphenyl)-2,5-dimethylpyrrole derivatives, revealed insights into their hydrogen-bonded dimeric pairs. These findings are significant in the field of crystallography and molecular design (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Spectroscopic and Electrochemical Properties

A study on diaryl quinone methides, including derivatives of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole, highlighted their solvatochromic properties and acid–base characteristics. These compounds exhibit distinct visible absorptions, making them potential candidates for use as indicators in various applications (Sarma, Kataky, & Baruah, 2007).

Synthesis of Enantiomeric Pairs

In synthetic chemistry, the use of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole derivatives in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines demonstrates their utility in creating chiral compounds, which is crucial for pharmaceutical and agrochemical industries (Yamamoto, Hoshino, Fujimoto, Ohmoto, & Sawada, 1993).

Corrosion Inhibition

Research into corrosion control highlighted the use of compounds, including 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, as effective inhibitors for mild steel in hydrochloric acid media. This application is significant in industrial maintenance and materials science (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

A compound with a similar structure, apixaban, is known to inhibit activated factor x (fxa) in the coagulation cascade

Mode of Action

Based on its structural similarity to apixaban, it may inhibit its target protein by binding to its active site, thereby preventing the protein from performing its function . This is speculative and requires experimental validation.

Biochemical Pathways

If it indeed targets proteins in the coagulation cascade like Apixaban, it could affect the formation of blood clots . This could have downstream effects on the cardiovascular system, potentially reducing the risk of thromboembolic diseases.

Pharmacokinetics

Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion

Result of Action

If it acts similarly to Apixaban, it could reduce thrombin generation and indirectly inhibit platelet aggregation . This could result in a reduced risk of thromboembolic events.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-4-5-11(2)14(10)12-6-8-13(15-3)9-7-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMRHDTQFPICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345983 | |

| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole | |

CAS RN |

5044-27-9 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)

![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)

![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)